molecular formula C15H14Cl2N4O B2958003 2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034238-13-4

2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Cat. No. B2958003
CAS RN: 2034238-13-4
M. Wt: 337.2
InChI Key: NZMSBVWTEUTRHC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide, also known as CFI-400945, is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway, which is essential for the maintenance of genomic stability. The inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.

Scientific Research Applications

Chemical Synthesis and Biological Activity

2,5-Dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a compound that may be structurally related or similar to compounds explored for various scientific applications, including the synthesis of heterocyclic compounds and investigation into their biological activities. While direct research on this specific compound was not found, studies on related imidazo[1,2-b]pyrazoles and benzamide derivatives provide insights into potential research applications in medicinal chemistry and drug development.

  • Heterocyclic Compound Synthesis : Imidazo[1,2-a]pyridines and imidazo[1,5-a]pyrazines have been synthesized through various chemical reactions, aiming at potential antisecretory and cytoprotective antiulcer agents, although with varying success in biological activity (Starrett et al., 1989; Board et al., 2009). These approaches highlight the chemical versatility of imidazo[1,2-b]pyrazol and benzamide frameworks for generating new molecules with potential pharmacological properties.

  • Antimicrobial and Antitumor Agents : Benzamide derivatives have been explored for their potential as antimicrobial and antitumor agents. For instance, thiosemicarbazide derivatives were used as precursors for synthesizing various heterocyclic compounds with assessed antimicrobial activities (Elmagd et al., 2017). Similarly, benzimidazole–oxadiazole hybrid molecules showed promise as antimicrobial agents, with some compounds exhibiting potent anti-tubercular activity (Shruthi et al., 2016).

  • Drug Design and Electrophysiological Properties : The structural motif of imidazo[1,2-b]pyrazol has been incorporated into compounds assessed for their cardiac electrophysiological activities, suggesting the potential for designing new selective class III agents (Morgan et al., 1990). This indicates the broader applicability of such compounds in drug development, particularly in the design of cardiovascular drugs.

  • Anti-Influenza Virus Activity : Benzamide-based heterocycles have been synthesized and tested for their activity against influenza A virus (H5N1), with some compounds showing significant antiviral activities (Hebishy et al., 2020). This suggests potential research avenues for 2,5-dichloro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide in antiviral drug discovery.

  • Molecular Docking and Anti-Diabetic Studies : Pyrazoline and benzimidazole derivatives have been synthesized and evaluated for their anti-diabetic potential, demonstrating the significance of such structural frameworks in medicinal chemistry (Ibraheem et al., 2020).

properties

IUPAC Name

2,5-dichloro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c1-10-8-14-20(6-7-21(14)19-10)5-4-18-15(22)12-9-11(16)2-3-13(12)17/h2-3,6-9H,4-5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMSBVWTEUTRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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